molecular formula C9H10ClNO2 B1311155 Ethyl 6-chloro-5-methylpicolinate CAS No. 178421-21-1

Ethyl 6-chloro-5-methylpicolinate

Cat. No.: B1311155
CAS No.: 178421-21-1
M. Wt: 199.63 g/mol
InChI Key: SBVZGBHQUUQLID-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 6-chloro-5-methylpicolinate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 6-chloro-5-methylpicolinate is utilized in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research involving this compound explores its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Ethyl 6-chloro-5-methylpicolinate can be compared to other similar compounds, such as:

    Ethyl 6-chloro-5-methylpyridine-2-carboxylate: Similar in structure but with different functional groups.

    Mthis compound: A methyl ester variant with slightly different chemical properties.

    6-Chloro-5-methylpicolinic acid: The carboxylic acid form of the compound.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

ethyl 6-chloro-5-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-5-4-6(2)8(10)11-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVZGBHQUUQLID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431551
Record name Ethyl 6-chloro-5-methylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178421-21-1
Record name Ethyl 6-chloro-5-methylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,6-Dichloro-1-methyl-2-oxa-5-azabicyclo[2.2.2]oct-5-en-3-one (26-3) (3.0 g, 14.4 mmol, 1 eq) was dissolved in chloroform (30 mL) and DBU (6.5 mL, 43 mmol, 3 eq) was added. After 5 minutes of stirring at ambient temperature, ethanol (0.84 mL, 16 mmol, 1.1 eq) was added and there was a slight exotherm. After 15 minutes of stirring at ambient temperature, the reaction mixture was concentrated and the crude residue was purified by flash chromatography (80 g SiO2, 0-100% EtOAc in hexanes) to afford ethyl 6-chloro-5-methylpyridine-2-carboxylate (26-4) as a colorless oil. 1H NMR (400 MHz, CDCl3): δ 7.97 (d, J=7.6 Hz, 1 H); 7.69 (d, J=7.6 Hz, 1 H); 4.47 (q, J=7.2 Hz, 2 H); 2.46 (s, 3 H); 1.43 (t, J=7.2 Hz, 3H). LRMS m/z (M+H) 200.0 found, 200.0 required.
Name
4,6-Dichloro-1-methyl-2-oxa-5-azabicyclo[2.2.2]oct-5-en-3-one
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
0.84 mL
Type
reactant
Reaction Step Three

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